molecular formula C10H10Cr B8657633 Bis(cyclopentadienyl)chromium

Bis(cyclopentadienyl)chromium

Cat. No.: B8657633
M. Wt: 182.18 g/mol
InChI Key: TYYBBNOTQFVVKN-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)

Properties

Molecular Formula

C10H10Cr

Molecular Weight

182.18 g/mol

IUPAC Name

chromium(2+);cyclopenta-1,3-diene

InChI

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

TYYBBNOTQFVVKN-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]

boiling_point

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992)

melting_point

343 °F (NTP, 1992)

physical_description

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)

solubility

Decomposes (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Four olefin polymerization catalyst samples were then prepared by slurrying 0.4 gram portions of each of the activated silica supports made as in the preceeding paragraph with 20 mg. portions of bis(cyclopentadienyl)chromium [II] (chromocene) in about 100 ml. of n-hexane. The slurries were stirred for about 30 minutes to allow the chromium compound to deposit on the activated supports. Control A was prepared as in the preceeding paragraph from silica treated as in A but without adding any (NH4)2SiF6.
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(NH4)2SiF6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
CHROMOCENE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclopentadienyl)chromium
Reactant of Route 2
Bis(cyclopentadienyl)chromium
Reactant of Route 3
Bis(cyclopentadienyl)chromium
Reactant of Route 4
Bis(cyclopentadienyl)chromium
Reactant of Route 5
Bis(cyclopentadienyl)chromium
Reactant of Route 6
Bis(cyclopentadienyl)chromium

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